molecular formula C3H9Na2O7P B074771 Sodium glycerophosphate CAS No. 1334-74-3

Sodium glycerophosphate

カタログ番号: B074771
CAS番号: 1334-74-3
分子量: 234.05 g/mol
InChIキー: LBDWSTFIMYEJKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium glycerophosphate is a sodium salt of glycerophosphoric acid, existing as a mixture of α- and β-isomers (CAS: 1334-74-3) or individual forms (α: 1555-56-2; β: 819-83-0) . It serves as a phosphate supplement in parenteral nutrition, correcting deficiencies in metabolic bone diseases, and is classified as safe under European and Canadian regulations . Industrially, it acts as a pH buffer in chitosan gelation and a chiral catalyst in enantioselective Michael reactions . Its synthesis involves esterification of glycerol with phosphoric acid, followed by hydrolysis with sodium hydroxide, with the α/β ratio influencing pharmaceutical activity .

作用機序

Target of Action

Sodium glycerophosphate primarily targets the body’s phosphate levels. It is used clinically to treat or prevent low phosphate levels . The compound’s primary targets are the serum alkaline phosphatases, which play a crucial role in the hydrolysis of glycerophosphate .

Mode of Action

This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is the sequential acylation of glycerol-3-phosphate (Gro3P). In this pathway, glycerophosphate acyltransferases catalyze the first step in the synthesis of glycerophosphate . Additionally, glycerophosphate can be synthesized by the de novo dihydroxyacetone phosphate (DHAP) pathway .

Pharmacokinetics

The absorption of this compound results in a peak serum phosphate concentration reached in 4 hours . Glycerophosphate is metabolized through hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .

Result of Action

The primary result of this compound’s action is the increase in the body’s phosphate levels. This is achieved through the hydrolysis of glycerophosphate to inorganic phosphate and glycerol in the body . This process helps to treat or prevent low phosphate levels, which is crucial for various body functions including energy production, nerve function, and bone growth.

Action Environment

The action of this compound is influenced by the activity of serum alkaline phosphatases in the body . The hydrolysis of glycerophosphate occurs maximally at a plasma concentration of > 0.7 mmol/L . Environmental factors such as the presence of other medications, the patient’s overall health status, and specific genetic factors can also influence the compound’s action, efficacy, and stability.

生物活性

Sodium glycerophosphate (NaGP) is a compound that serves as a significant source of inorganic phosphate in various medical and nutritional applications. Its biological activity is primarily linked to its role in phosphate metabolism, bone health, and as a supplement in total parenteral nutrition (TPN). This article explores the pharmacological properties, mechanisms of action, clinical studies, and implications of this compound in health care.

Pharmacological Properties

This compound is used clinically to prevent or treat low phosphate levels in patients, particularly those receiving TPN. It is hydrolyzed in the body to release inorganic phosphate and glycerol, which are essential for various metabolic processes.

  • Phosphate Source : this compound acts as a donor of inorganic phosphate. Upon administration, it is hydrolyzed by alkaline phosphatase, leading to the release of phosphate ions into the bloodstream .
  • Bone Health : It promotes bone matrix mineralization by delivering phosphate ions to osteoblasts, which are crucial for bone formation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Peak serum phosphate concentrations occur approximately 4 hours after administration .
  • Metabolism : The compound is metabolized to inorganic phosphate, with minimal unchanged glycerophosphate excreted in urine. The elimination half-life of inorganic phosphate is about 2.06 hours .
  • Clinical Use : It is indicated for adult and pediatric patients as a supplement in TPN to meet daily phosphate requirements .

Case Studies

  • Schildt et al. Study (2010-2017) : This case series reported positive balances of phosphate and calcium over five days of treatment with this compound. Patients exhibited significant improvements in serum phosphate levels compared to baseline measurements .
  • Mazouri et al. Study : This study focused on preterm infants and demonstrated that this compound supplementation improved bone density compared to no supplemental phosphate .
  • Hsu et al. Study : A retrospective cohort study evaluated NaGP's effects on mineral metabolism in extremely low birth weight (ELBW) infants. The study compared outcomes between infants treated with potassium phosphate and those treated with this compound, finding favorable changes in serum calcium and phosphorus levels among those receiving NaGP .

Efficacy Data

A summary of key findings from clinical studies on this compound:

StudyPopulationDurationKey Findings
Schildt et al.Various patients5 daysPositive phosphate balance; improved serum calcium levels
Mazouri et al.Preterm infantsVariableEnhanced bone density with NaGP supplementation
Hsu et al.ELBW infants14 daysBetter mineral metabolism; improved serum electrolytes

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Central line infections
  • Decreased blood pressure
  • Rash and tremors .

These effects highlight the importance of monitoring patients during treatment, particularly those on long-term parenteral nutrition.

科学的研究の応用

Applications in Parenteral Nutrition

1. Phosphorus Supplementation:

  • Clinical Use: Sodium glycerophosphate is utilized as a phosphorus supplement in parenteral nutrition formulations. It provides a soluble alternative to inorganic phosphates, which can precipitate when combined with calcium or magnesium, leading to complications in patients receiving intravenous nutrition .
  • Product Example: Glycophos, an injectable solution containing this compound, has been approved for use in adult and pediatric patients as a supplement to parenteral nutrition .

2. Stability and Compatibility:

  • Compatibility Studies: Research indicates that this compound can be safely combined with calcium chloride in pediatric parenteral nutrition solutions without causing precipitation issues. This compatibility allows for reduced aluminum load compared to traditional phosphate sources .
  • Chemical Stability: this compound solutions have been shown to maintain physical stability under various conditions, making them suitable for clinical use .

Case Studies and Clinical Research

1. Mineral Metabolism in Infants:

  • A study evaluated the effects of this compound on mineral metabolism in extremely low birth weight (ELBW) infants. The introduction of NaGP led to improved calcium and phosphorus intake compared to potassium phosphate (K₃PO₄), resulting in better serum levels of these minerals over time. Notably, the NaGP group exhibited lower incidences of hypophosphatemia and other electrolyte imbalances .

2. Pharmacokinetics:

  • Pharmacokinetic studies demonstrate that this compound is rapidly hydrolyzed to inorganic phosphate and glycerol once administered intravenously. This rapid conversion supports its role as an effective phosphorus source during nutritional therapy .

Comparative Data Table

Application AreaThis compoundInorganic Phosphates
SolubilityHighLow
Precipitation RiskMinimalHigh
Use in Parenteral NutritionYesLimited
Compatibility with CalciumYesOften problematic
Clinical ApprovalYes (e.g., Glycophos)Varies

Q & A

Basic Research Questions

Q. What is the fundamental role of sodium glycerophosphate in cellular energy metabolism, and how can its contribution to ATP synthesis be experimentally assessed?

this compound serves as a phosphate donor in ATP synthesis and structural components like DNA/RNA. To evaluate its role in cell cultures, researchers can:

  • Use radiolabeled this compound (e.g., ³²P-labeled) to trace phosphate incorporation into ATP via autoradiography or scintillation counting.
  • Measure ATP levels using luciferase-based assays (e.g., CellTiter-Glo®) under controlled phosphate deprivation and supplementation conditions.
  • Compare metabolic flux in media with/without this compound using ¹³C metabolic flux analysis .

Q. What analytical methods ensure accurate quantification of this compound in complex matrices, and how can method reproducibility be validated?

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is widely used for simultaneous quantification of sodium and phosphorus. Key steps include:

  • Optimizing plasma parameters: 1300W RF power, 589.592 nm (Na), 213.617 nm (P), and gas flow rates (plasma: 12 L/min, auxiliary: 0.3 L/min).
  • Validating the method via spike-recovery experiments (e.g., 80–120% recovery) and linearity checks (R² > 0.995) across expected concentration ranges.
  • Cross-verifying with ion chromatography or enzymatic assays for phosphate-specific detection .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in microbial growth media using statistical experimental design?

Central Composite Design (CCD) and path of steepest ascent are effective for media optimization:

  • Path of steepest ascent : Adjust significant variables (e.g., this compound and lactose in M17 medium) based on first-order model coefficients. For example, increasing this compound by 1.0% increments improved biomass yield to 6.656 g/L .
  • CCD : Fit third-order polynomial models (e.g., Equation 3.5) to CCD data, validate via R² (>0.75) and ANOVA (p < 0.1). Adjust variable ranges (e.g., 22.8–26.6 g/L this compound) near the predicted optimum .

Q. What methodological considerations are critical when incorporating this compound into hydrogels for osteogenic tissue engineering?

  • Formulation : Combine this compound with thermosensitive polymers (e.g., chitosan/alginate) at pH 7.4 to enable sol-gel transition at 37°C.
  • Characterization : Assess hydrogel stability via rheometry and phosphate release kinetics using simulated body fluid (SBF).
  • Osteogenic validation : Test alkaline phosphatase (ALP) activity and calcium deposition in mesenchymal stem cells (MSCs) cultured on hydrogels, comparing β-glycerophosphate (a common osteogenic inducer) with this compound variants .

Q. How do adsorption kinetics models explain this compound-functionalized resins’ efficiency in rare earth element (REE) recovery?

  • Pseudo-second-order kinetics : Best fit for La(III) adsorption (R² > 0.99), indicating chemisorption dominates. Calculate equilibrium adsorption capacity (Qe) and rate constants (k₂) from nonlinear regression.
  • Activation energy : Derive via Arrhenius plots (ln k vs. 1/T) to distinguish diffusion-controlled (Eₐ < 40 kJ/mol) vs. chemically controlled processes (Eₐ > 40 kJ/mol) .

Q. What strategies mitigate cytotoxicity when using this compound as a phosphatase inhibitor in long-term cell culture studies?

  • Dose optimization : Perform dose-response curves (0.1–10 mM) with viability assays (MTT or resazurin). For osteoblast cultures, β-glycerophosphate at 5–10 mM is standard but may require adjustment for sodium variants.
  • Temporal exposure : Limit exposure to mineralization phases (e.g., days 14–21) to avoid prolonged metabolic stress.
  • Co-supplementation : Counteract calcium depletion (from phosphate binding) with CaCl₂ supplementation, monitored via ion-selective electrodes .

Q. How can researchers address data scarcity by extrapolating findings from organophosphate class studies to this compound?

  • Literature mapping : Use PubMed/Scopus to identify structurally similar organophosphates (e.g., glycerophosphates, ATP analogs) and review their metabolic pathways.
  • Supplemental assays : Conduct comparative in vitro studies (e.g., phosphatase inhibition assays) to validate extrapolated mechanisms.
  • Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict this compound’s behavior based on class data .

Q. What experimental designs resolve contradictions in this compound’s interaction with calcium during in vitro mineralization assays?

  • Ion monitoring : Use calcium-selective microelectrodes or fluorescent probes (e.g., Fluo-4 AM) to track real-time Ca²⁺ fluctuations.
  • Chelator controls : Introduce EGTA (calcium chelator) to isolate phosphate-specific effects.
  • Multi-parametric analysis : Correlate mineralization (Alizarin Red staining) with ion concentrations (ICP-MS) across time points .

類似化合物との比較

Comparison with Similar Glycerophosphate Salts

Calcium Glycerophosphate

  • Solubility and Gelation Properties :
    Calcium glycerophosphate exhibits poor solubility compared to sodium glycerophosphate, leading to turbidity in chitosan systems. However, it accelerates gelation under isothermal conditions (phase transition at ~20°C vs. sodium’s 39°C) and reduces gelation time (9 min vs. 40 min for sodium) .
  • Medical Applications :
    Used in dental products for enamel remineralization, calcium glycerophosphate enhances erosion resistance in bovine enamel and complements fluoride mouth rinses .
  • Enzymatic Hydrolysis :
    Hydrolyzed at lower rates by phytase compared to phytic acid, similar to this compound .

Magnesium Glycerophosphate

  • Gelation Mechanism :
    Magnesium glycerophosphate increases gelation temperature slightly (vs. sodium) but delays phase transition under isothermal conditions (1,500 min vs. 40 min) .
  • Biochemical Role :
    Acts as a phosphatase substrate in enzyme activity studies, though less responsive to surfactants like sodium lauryl sulfate compared to this compound .
  • Industrial Use :
    Combined with this compound to improve mechanical properties of chitosan scaffolds .

Potassium and Other Salts

Functional and Structural Differences

Solubility and Crystallinity

Compound Solubility (Water) Crystallinity Notes Key Evidence
This compound High Hexahydrate form with gauche–gauche conformation
Calcium glycerophosphate Low Poor solubility causes turbidity
Magnesium glycerophosphate Moderate Delays chitosan gelation

Catalytic and Enzymatic Activity

Application This compound Calcium/Magnesium Salts Key Evidence
Asymmetric Catalysis Effective in Michael additions (70–90% enantiomeric excess) No reported use
Phosphatase Substrate Hydrolyzed by serum phosphatases; activity enhanced by taurocholic acid Less studied

Medical and Nutritional Efficacy

Parameter This compound Calcium Glycerophosphate Key Evidence
Phosphate Supplementation Improves mineral metabolism in preterm infants Reduces enamel erosion
Safety Profile Generally safe; requires renal monitoring Limited data on systemic use

Key Research Findings

  • Soil Science : this compound serves as a model dissolved organic phosphorus (DOP) compound, with hydrolysis rates comparable to pyrophosphate in lysate studies .
  • Pharmaceutical Synthesis : The α/β isomer ratio in this compound impacts bioactivity, necessitating precise manufacturing controls .

特性

Key on ui mechanism of action

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body.

CAS番号

1334-74-3

分子式

C3H9Na2O7P

分子量

234.05 g/mol

IUPAC名

disodium;3-phosphonooxypropane-1,2-diolate;hydrate

InChI

InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1;

InChIキー

LBDWSTFIMYEJKD-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

正規SMILES

C(C(COP(=O)(O)O)[O-])[O-].O.[Na+].[Na+]

Key on ui other cas no.

1334-74-3
1555-56-2

物理的記述

Solid;  [Sigma-Aldrich MSDS]

関連するCAS

57-03-4 (Parent)

溶解性

Soluble

同義語

1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium glycerophosphate
Sodium glycerophosphate
Sodium glycerophosphate
Sodium glycerophosphate
Sodium glycerophosphate
Sodium glycerophosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。